![molecular formula C25H28N2O4 B2546340 2-(3-(ジエチルアミノ)プロピル)-1-(4-メトキシフェニル)-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオン CAS No. 631867-19-1](/img/structure/B2546340.png)
2-(3-(ジエチルアミノ)プロピル)-1-(4-メトキシフェニル)-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C25H28N2O4 and its molecular weight is 420.509. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Diethylamino)propyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- フェルラ酸は強力な抗酸化物質として作用し、フリーラジカルを捕捉して細胞を酸化ストレスから保護します。 また、炎症経路を抑制するため、慢性疾患や老化の予防に役立ちます .
- 抗酸化作用により、フェルラ酸はスキンケア製品によく使用されます。 ビタミンCとEの安定性を高め、紫外線から肌を保護し、肌の損傷を軽減します .
- 研究によると、フェルラ酸はがん細胞の増殖を阻害する可能性があります。 乳がん、肝がん、大腸がんなど、さまざまながんの予防と治療に効果が期待されています .
- フェルラ酸は、脳の酸化ストレスと炎症を軽減することで、神経保護効果を発揮します。 アルツハイマー病やパーキンソン病などの神経変性疾患の予防に役立つ可能性があります .
- 研究によると、フェルラ酸は血圧を下げ、コレステロール値を低下させ、アテローム性動脈硬化症から保護する可能性があります。 心血管全体の健康をサポートします .
- 研究者は、生分解性ポリマーや材料の設計における構成要素として、フェルラ酸を探求しています。 フェルラ酸の独特な構造は、持続可能な材料の開発に貢献しています .
抗酸化作用と抗炎症作用
皮膚の健康と光保護
がん予防と治療
神経保護と認知機能
心臓血管の健康
高分子化学と材料科学
これらの応用は、フェルラ酸の多様性とさまざまな科学分野における潜在的な影響を強調しています。 継続的な研究により、この興味深い化合物のさらなる用途が明らかになる可能性があります! 🌱🔬
特性
IUPAC Name |
2-[3-(diethylamino)propyl]-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4/c1-4-26(5-2)15-8-16-27-22(17-11-13-18(30-3)14-12-17)21-23(28)19-9-6-7-10-20(19)31-24(21)25(27)29/h6-7,9-14,22H,4-5,8,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREDFSFXEAWWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
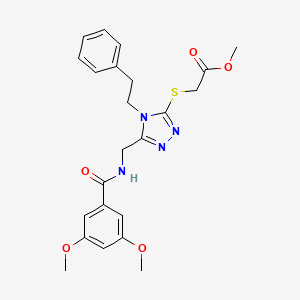

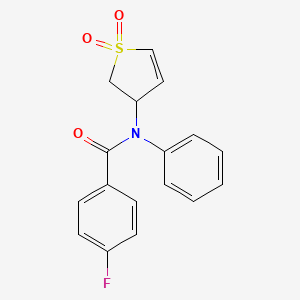
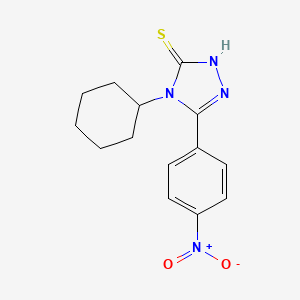
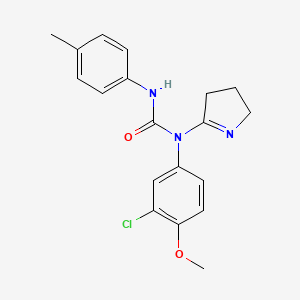
![3-[(2-Fluoro-3-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2546264.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2546265.png)
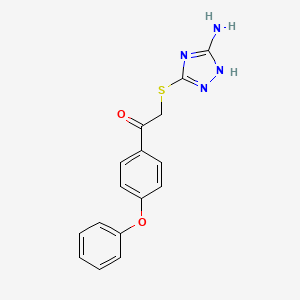
![ethyl 6-acetyl-2-(3-phenoxypropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546267.png)
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2546268.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea](/img/structure/B2546269.png)
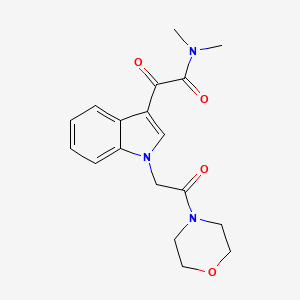
![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2546279.png)

